molecular formula C8H9ClO B1347307 2-Chloro-3,4-dimethylphenol CAS No. 10283-15-5

2-Chloro-3,4-dimethylphenol

Cat. No.: B1347307
CAS No.: 10283-15-5
M. Wt: 156.61 g/mol
InChI Key: LOAXBLCSZPWRHC-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethylphenol: is an organic compound with the molecular formula C8H9ClO . It is a chlorinated derivative of phenol, characterized by the presence of two methyl groups and one chlorine atom attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.

Mechanism of Action

Target of Action

2-Chloro-3,4-dimethylphenol, also known as Chloroxylenol, is a chlorine substituted phenol . It primarily targets bacteria, where it disrupts the cell wall due to its phenolic nature . This compound is most effective against Gram-positive bacteria .

Mode of Action

The mode of action of this compound involves interaction with the bacterial cell wall. The phenolic nature of the compound allows it to disrupt the cell wall, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway .

Pharmacokinetics

The compound’s molecular weight of 15661 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the bacterial cell wall, the compound prevents the bacteria from carrying out essential functions, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, elevated CO2 and temperature conditions can lead to the production of more refractory material through enhanced organic matter degradation . This suggests that changes in environmental conditions can impact the effectiveness of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethylphenol can be achieved through several methods. One common approach involves the chlorination of 3,4-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 3,4-dimethylphenol, is chlorinated using chlorine gas in a controlled environment to ensure high yield and purity. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,4-dimethylphenol.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can be employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3,4-dimethylphenol.

    Substitution: Formation of substituted phenols with different functional groups replacing the chlorine atom.

Scientific Research Applications

Applications Overview

Application AreaDescription
Pharmaceuticals Used as an intermediate in the synthesis of various medicinal compounds.
Disinfectants Acts as a biocide in personal care products and industrial applications.
Chemical Synthesis Serves as a precursor for the production of other chemicals.
Environmental Studies Investigated for its role as a disinfection byproduct in water treatment.

Pharmaceutical Applications

2-Chloro-3,4-dimethylphenol is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its chlorinated structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex organic molecules.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, highlighting its potential in developing new antibiotics .

Disinfectant Applications

The compound is recognized for its antibacterial and antifungal properties, making it suitable for use in disinfectants and preservatives.

Case Study: Efficacy in Personal Care Products

A study assessing disinfection byproducts found that chlorinated phenols, including this compound, are effective in reducing microbial load in personal care products such as hand sanitizers and surface disinfectants . The compound's effectiveness against gram-positive and gram-negative bacteria supports its application in formulations aimed at infection control.

Chemical Synthesis

As a versatile building block, this compound is employed in synthesizing various chemicals used across industries.

Example: Synthesis of Other Chlorinated Compounds

The compound can be used to synthesize other chlorinated phenols and related derivatives through chlorination reactions. This application is critical for producing compounds used in agricultural chemicals and plastics .

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact has been studied concerning its presence as a disinfection byproduct in chlorinated drinking water. Regulatory bodies have established guidelines to monitor its levels due to potential health risks associated with long-term exposure .

Comparison with Similar Compounds

  • 2-Chloro-4,5-dimethylphenol
  • 4-Chloro-3,5-dimethylphenol
  • 2,4-Dichloro-3,5-dimethylphenol

Comparison: 2-Chloro-3,4-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different antimicrobial properties and reactivity in chemical reactions. For example, the position of the chlorine atom and methyl groups can affect the compound’s ability to undergo nucleophilic substitution or oxidation reactions.

Biological Activity

2-Chloro-3,4-dimethylphenol (CDMP), a chlorinated derivative of phenol, has garnered attention in various fields of research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CDMP, including its pharmacological effects, toxicity, and applications in various domains.

  • Molecular Formula : C8_8H9_9ClO
  • Molecular Weight : 156.61 g/mol
  • CAS Number : 576-24-9

Antimicrobial Activity

CDMP exhibits significant antimicrobial properties. Research indicates that it is effective against a variety of pathogens, including bacteria and fungi. For instance:

  • Bactericidal Effects : Studies have shown that CDMP can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains suggest its potential as a disinfectant agent .
  • Fungicidal Properties : CDMP has demonstrated efficacy against fungal strains, making it a candidate for antifungal applications in clinical settings .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses .

Anti-inflammatory Effects

In vitro studies suggest that CDMP may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Toxicological Profile

While CDMP has promising biological activities, its safety profile is also essential for its application:

  • Skin and Eye Irritation : Toxicological assessments indicate that CDMP can cause skin irritation upon prolonged exposure. In animal studies, it was classified as a severe eye irritant .
  • Systemic Toxicity : Repeated dose studies have revealed that high concentrations can lead to systemic toxicity, affecting organs such as the liver and kidneys. The no observed adverse effect level (NOAEL) was determined to be 120 mg/kg bw/day .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CDMP against common hospital-acquired infections. The results showed:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
    These findings suggest that CDMP could serve as an effective agent in hospital settings to combat resistant strains .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving inflammatory models in rats, CDMP administration resulted in a significant reduction of inflammatory markers compared to control groups. This supports its potential use in managing inflammatory conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
Skin IrritationSevere irritant
Eye IrritationSevere irritant

Properties

IUPAC Name

2-chloro-3,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAXBLCSZPWRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289522
Record name 2-Chloro-3,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10283-15-5
Record name 2-Chloro-3,4-dimethylphenol
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Record name 2-Chloro-3,4-dimethylphenol
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URL https://comptox.epa.gov/dashboard/DTXSID70289522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,4-dimethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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